2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile
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Overview
Description
2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is a chemical compound with the molecular formula C13H11N3 It is a derivative of nicotinonitrile, a class of compounds known for their diverse pharmacological and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile can be achieved through a multi-component reaction involving aryl aldehydes, methyl ketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide (TBAB) is often used as a catalyst in an aqueous medium . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production methods for this compound typically involve similar multi-component reactions but on a larger scale. The use of eco-friendly solvents and inexpensive catalysts like TBAB makes the process cost-effective and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methyl-4-phenyl-nicotinonitrile: Similar in structure but with different substituents, leading to varied chemical and biological properties.
2-(Methylamino)nicotinonitrile: Another derivative with distinct pharmacological activities.
Uniqueness
2-Methyl-6-(methyl(phenyl)amino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-methyl-6-(N-methylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H13N3/c1-11-12(10-15)8-9-14(16-11)17(2)13-6-4-3-5-7-13/h3-9H,1-2H3 |
InChI Key |
AXYRQDXNYREHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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